molecular formula C9H19NO2 B13164080 3-Amino-2-methyl-1-(5-methyloxolan-2-YL)propan-1-OL

3-Amino-2-methyl-1-(5-methyloxolan-2-YL)propan-1-OL

Cat. No.: B13164080
M. Wt: 173.25 g/mol
InChI Key: PYGWOYZMQHITLT-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(5-methyloxolan-2-YL)propan-1-OL (CAS: 1543829-67-9) is a chiral amino alcohol derivative characterized by a propan-1-ol backbone with three key substituents:

  • A methyl group at the C2 position.
  • An amino group at the C3 position.
  • A 5-methyloxolan-2-yl (tetrahydrofuran derivative) group at the C1 position.

This structure confers polar and hydrogen-bonding properties, making it soluble in polar solvents like water or ethanol.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

3-amino-2-methyl-1-(5-methyloxolan-2-yl)propan-1-ol

InChI

InChI=1S/C9H19NO2/c1-6(5-10)9(11)8-4-3-7(2)12-8/h6-9,11H,3-5,10H2,1-2H3

InChI Key

PYGWOYZMQHITLT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)C(C(C)CN)O

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
IUPAC Name 3-Amino-2-methyl-1-(5-methyloxolan-2-yl)propan-1-ol
Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Structural Features Amino group (-NH2), hydroxyl group (-OH), 5-methyloxolane ring
CAS Number Not explicitly available for exact compound, related analogs exist
Physical Properties Data limited, but analogs suggest moderate polarity and solubility in polar solvents

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-Amino-2-methyl-1-(5-methyloxolan-2-yl)propan-1-ol typically involves the construction of the amino alcohol backbone followed by attachment or formation of the substituted oxolane ring. The key steps include:

  • Formation of the amino alcohol moiety, often starting from amino alcohol precursors or via reductive amination.
  • Introduction or synthesis of the 5-methyloxolane ring, either by ring closure of appropriate hydroxy-substituted precursors or by nucleophilic substitution on halogenated oxolane derivatives.
  • Coupling or condensation reactions to link the amino alcohol and oxolane components.

Specific Synthetic Routes

Synthesis via Nucleophilic Substitution on 3-Bromo-5-methyloxolan-2-one

A documented method involves the reaction of an amine with 3-bromo-5-methyloxolan-2-one in the presence of a base and phase transfer catalyst, followed by purification:

  • Reagents: Anhydrous potassium carbonate (K2CO3), suitable amine (e.g., amino alcohol precursor), tetrabutylammonium bromide (TBAB) as phase transfer catalyst.
  • Solvent: Acetonitrile.
  • Conditions: Stirring at 0 °C for 15 minutes, followed by dropwise addition of 3-bromo-5-methyloxolan-2-one, then stirring at room temperature for 20 hours.
  • Workup: Filtration of precipitate, concentration under vacuum, purification by silica gel column chromatography.

This method yields the amino-substituted oxolane derivative, which corresponds to the target compound or its immediate precursor.

Multi-step Synthesis from Amino Alcohols and Oxolane Precursors
  • Starting from 2-amino-2-methyl-1-propanol , which can be synthesized via Hofmann rearrangement or ring-opening of aziridines, the compound is further reacted with oxolane derivatives.
  • The amino alcohol is prepared by reacting 2,2-dimethylaziridine with dilute sulfuric acid under controlled acidic and temperature conditions (40-50 °C), followed by neutralization and distillation to isolate the product with yields up to 91%.
  • Subsequent coupling with 5-methyloxolane derivatives or their halogenated forms under basic conditions enables the formation of the desired compound.
Reductive Amination and Condensation Routes
  • Condensation of aldehydes or ketones bearing the oxolane ring with amino alcohols, followed by reduction, is a common approach in amino alcohol synthesis.
  • For example, condensation of 5-methyloxolane-2-carbaldehyde with 2-amino-2-methylpropan-1-ol under mild acidic conditions, followed by reduction with sodium borohydride or catalytic hydrogenation, can yield the target compound.
  • This approach allows stereochemical control and functional group tolerance.

Reaction Conditions and Yields

Step/Method Reagents & Conditions Yield (%) Notes
Nucleophilic substitution on 3-bromo-5-methyloxolan-2-one K2CO3, TBAB, acetonitrile, 0 °C to RT, 20 h Not specified Purified by silica gel chromatography
Hofmann rearrangement for amino alcohol precursor 2,2-Dimethylaziridine, dilute H2SO4, 40-50 °C, 1 h; neutralization & distillation 91 Crude product purified by distillation
Reductive amination of aldehyde + amino alcohol Aldehyde (5-methyloxolane-2-carbaldehyde), NaBH4 or H2 catalyst Variable Allows stereoselectivity

Research Findings and Applications

  • The compound serves as a key intermediate in the synthesis of biologically active molecules, including oxazolidines and morpholinopyrimidines, which have pharmaceutical relevance.
  • Its amino alcohol functionality facilitates nucleophilic attack and ring formation, making it valuable for medicinal chemistry.
  • Synthetic methods emphasize mild conditions and high stereochemical fidelity to preserve chiral centers.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(5-methyloxolan-2-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes, depending on the specific reaction conditions.

    Reduction: The major products are alcohols or amines.

    Substitution: The major products are various substituted derivatives of the original compound.

Scientific Research Applications

3-Amino-2-methyl-1-(5-methyloxolan-2-yl)propan-1-ol has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(5-methyloxolan-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The methyloxolan ring provides steric hindrance, affecting the compound’s reactivity and interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-Amino-2-methyl-1-(5-methyloxolan-2-YL)propan-1-OL with two analogs: a thiophene-containing amino alcohol and an indolyloxy-substituted propanol derivative.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (H2O) Key Structural Features
3-Amino-2-methyl-1-(5-methyloxolan-2-YL)propan-1-OL 1543829-67-9 C9H19NO2 173.25 ~200 (estimated) High Oxolane ring, branched methyl, amino
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol 116539-56-1 C8H13NOS 171.26 ~195 (estimated) Moderate Thiophene ring, linear chain, methylamino
(2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol - C24H31N3O6 457.52 >300 Low Indolyloxy, methoxy groups, ethoxyamino

Key Observations:

  • Molecular Weight and Boiling Point : The target compound’s lower molecular weight (173.25 g/mol) compared to the indolyloxy analog (457.52 g/mol) results in a significantly lower boiling point (~200°C vs. >300°C). Branching at C2 (methyl group) further reduces intermolecular forces, contributing to this trend .
  • Solubility : The oxolane ring enhances water solubility compared to the thiophene analog, where sulfur’s hydrophobicity reduces polar interactions.

Chemical Reactivity and Functional Group Interactions

  • Amino Group Reactivity: The primary amino group in the target compound is more nucleophilic than the secondary methylamino group in the thiophene analog, enabling faster Schiff base or amide formation.
  • Hydroxyl Group : The C1 hydroxyl group participates in hydrogen bonding, similar to the indolyloxy analog in . However, the oxolane ring’s electron-donating ether oxygen may stabilize the alcohol via intramolecular hydrogen bonding, reducing its acidity compared to the thiophene analog .
  • Heterocyclic Substituents :
    • Oxolane : Enhances polarity and metabolic stability due to its oxygen atom.
    • Thiophene : Increases lipophilicity, favoring membrane permeability but reducing water solubility.

Biological Activity

3-Amino-2-methyl-1-(5-methyloxolan-2-YL)propan-1-OL is an alkanolamine compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Amino-2-methyl-1-(5-methyloxolan-2-YL)propan-1-OL is C₉H₁₉NO₂, with a molecular weight of approximately 173.25 g/mol. Its structure includes an amino group, a hydroxyl group, and a five-membered methyloxolan ring, which contributes to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biomolecules. This interaction can influence the structure and function of proteins and enzymes, potentially leading to therapeutic effects. The methyloxolan ring enhances steric hindrance, which may affect the compound's reactivity and interactions with biological targets.

Biological Activity

Research indicates that 3-Amino-2-methyl-1-(5-methyloxolan-2-YL)propan-1-OL exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains.
  • Enzyme Interaction : The compound has been shown to act as a substrate for various enzymes, indicating its potential role in biochemical pathways relevant to drug metabolism and synthesis.

Synthesis Methods

The synthesis of 3-Amino-2-methyl-1-(5-methyloxolan-2-YL)propan-1-OL typically involves:

  • Starting Materials : The reaction generally uses 3-amino-2-methylpropan-1-ol and 5-methyloxolan-2-one.
  • Reaction Conditions : The reaction is conducted under reflux conditions, often requiring a catalyst to facilitate the process.
  • Purification : Post-synthesis purification can be achieved through distillation or recrystallization techniques .

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-Amino-2-methyl-1-(5-methyloxolan-2-YL)propan-1-OL:

Case Study 1: Antimicrobial Properties

A study assessed the antimicrobial efficacy of various alkanolamines, including 3-Amino-2-methyl-1-(5-methyloxolan-2-YL)propan-1-OL, against common pathogens. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Enzyme Substrate Activity

Research focused on the interaction of this compound with specific enzymes revealed that it could serve as a substrate for certain metabolic pathways. This finding underscores its potential utility in drug design and metabolic engineering.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
3-Amino-2,2-dimethyl-1-(5-methyloxolan-2-YL)propan-1-OlAdditional methyl groupIncreased steric hindrance affecting reactivity
3-Amino-1-(5-methyloxolan-2-YL)propan-1-OlLacks methyl group at 2-positionDifferent chemical behavior due to structural variation

The unique combination of functional groups in 3-Amino-2-methyl-1-(5-methyloxolan-2-YL)propan-1-Ol provides it with distinct properties that may not be present in structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-2-methyl-1-(5-methyloxolan-2-yl)propan-1-ol, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of a ketone precursor or nucleophilic substitution of a halogenated intermediate. For example, analogous amino alcohols like (S)-3-amino-3-(4-fluorophenyl)propan-1-ol are synthesized using chiral catalysts to control stereochemistry . Optimization involves adjusting reaction temperature, solvent polarity (e.g., ethanol vs. THF), and catalyst loading (e.g., palladium for hydrogenation). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is critical .

Q. How can researchers characterize the compound’s structural and stereochemical properties?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the presence of the 5-methyloxolane ring (δ ~3.5–4.5 ppm for oxolane protons) and amino group (δ ~1.5–2.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C10_{10}H19_{19}NO2_2).
  • Chiral HPLC : To resolve enantiomers, as demonstrated for structurally similar compounds like (S)-3-amino-3-(4-fluorophenyl)propan-1-ol .

Q. What safety precautions are necessary during handling and storage?

  • Methodological Answer : Based on analogous compounds (e.g., 1-((1-methoxypropan-2-yl)oxy)propan-2-ol), wear nitrile gloves, safety goggles, and lab coats. Store at 2–8°C in airtight containers to prevent oxidation. Avoid inhalation of aerosols; use fume hoods for reactions involving volatile reagents .

Advanced Research Questions

Q. How does the 5-methyloxolane moiety influence the compound’s reactivity and stability under acidic/basic conditions?

  • Methodological Answer : The oxolane ring’s electron-donating methyl group may enhance steric hindrance, reducing nucleophilic attack at the adjacent hydroxyl group. Stability studies (pH 1–14, 25–60°C) with HPLC monitoring can identify degradation products. For example, oxolane-containing compounds often undergo ring-opening in strong acids .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties and biological activity?

  • Methodological Answer :

  • Quantum Chemistry (QSAR/QSPR) : Calculate logP, pKa, and solubility using software like Gaussian or COSMO-RS.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinity.
  • Neural Networks : Train models on datasets of similar amino alcohols to forecast ADMET properties .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conduct systematic dose-response assays (e.g., IC50_{50} determination) under standardized conditions (pH, temperature, cell lines). Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays). For example, discrepancies in IC50_{50} values for similar compounds were resolved by controlling redox-sensitive assay conditions .

Q. What strategies improve enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during amination.
  • Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts to selectively crystallize one enantiomer.
  • Chromatography : Preparative chiral HPLC with cellulose-based columns, as validated for fluorophenyl-substituted analogs .

Notes

  • Contradictions in Evidence : While stability data for oxolane derivatives are limited, one study reports decomposition above 60°C , whereas another suggests room-temperature stability for similar compounds .
  • Unreliable Sources : Data from non-peer-reviewed platforms (e.g., commercial catalogs) were excluded per guidelines.

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